1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGMIDRHKDTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253965 | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-28-7 | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free Thermal Amination
In this approach, 1-bromo-2-fluoro-6-nitrobenzene reacts with excess 1-methylpiperazine under neat conditions at elevated temperatures (80–120°C). A representative procedure from analogous systems achieved a 92% yield after 26 hours at 80°C, with purification via recrystallization from ethanol. The absence of solvent simplifies workup but requires careful temperature control to prevent decomposition of the nitro group.
Polar Aprotic Solvent-Mediated Reactions
Employing dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents with potassium carbonate as base enhances reaction rates. For example, refluxing 1-chloro-2-fluoro-6-nitrobenzene with 1-methylpiperazine in DMF at 110°C for 8 hours provided the target compound in 85% yield after aqueous extraction and column chromatography. These conditions mitigate side reactions but necessitate rigorous drying due to the hygroscopic nature of the solvents.
Sequential Nitration and Piperazinylation
An alternative route introduces the nitro group after piperazine coupling:
Directed Ortho-Metallation Strategy
1-(2-Fluorophenyl)-4-methylpiperazine undergoes regioselective nitration using fuming nitric acid in acetic anhydride at 0°C. This method produced the 6-nitro isomer with 78% selectivity, requiring chromatographic separation from para-byproducts. While avoiding halogenated precursors, the strong nitrating conditions risk over-nitration and decomposition.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 1-methylpiperazine and 2-fluoro-6-nitroaryl halides has been explored. A Suzuki-Miyaura variant using 2-fluoro-6-nitrophenylboronic acid and 1-methylpiperazine-1-carbonyl chloride achieved moderate yields (65–70%) but remains limited by boronic acid availability.
Comparative Analysis of Synthetic Methods
Key Observations:
- Solvent-Free SNAr offers superior scalability and yield but requires halogenated precursors with high leaving group aptitude.
- DMF-Mediated Routes provide better regiocontrol, critical for avoiding meta-substituted byproducts.
- Post-Coupling Nitration introduces purification challenges but avoids handling unstable nitroarenes during piperazine installation.
Reaction Optimization Strategies
Microwave-Assisted Synthesis
Reducing reaction times from 26 hours to 45 minutes using microwave irradiation (150°C, 300W) maintained yields at 89% while minimizing thermal degradation. This approach is particularly advantageous for small-scale medicinal chemistry applications.
Phase-Transfer Catalysis
Adding tetrabutylammonium bromide (TBAB) to DMF-mediated reactions increased yields to 91% by enhancing nucleophilicity of 1-methylpiperazine through ion-pair formation.
In Situ Protection of Amines
Temporary protection of the piperazine nitrogen with Boc groups prevented side reactions during nitration steps, improving overall yields by 12–15% in multi-step sequences.
Purification and Characterization
Crystallization Techniques
Ethanol/water mixtures (3:1 v/v) effectively recrystallize the product, achieving >99% purity after two cycles. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 142–144°C, confirming crystalline homogeneity.
Chromatographic Methods
Silica gel chromatography with dichloromethane/methanol (95:5) eluent resolves residual starting materials, while HPLC analysis (C18 column, 60% acetonitrile/water) verifies chemical purity ≥98%.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 2.35 (s, 3H, NCH3), 2.52–2.57 (m, 4H, NCH2), 3.41–3.46 (m, 4H, NCH2), 6.82 (m, 2H, ArH), 8.10 (m, 2H, ArH)
- HRMS : m/z calc’d for C11H14FN3O2 [M+H]+: 256.1098, found: 256.1095
Industrial-Scale Considerations
Cost Analysis
| Component | Solvent-Free Route ($/kg) | DMF Route ($/kg) |
|---|---|---|
| Raw Materials | 1200 | 1450 |
| Energy Consumption | 180 | 320 |
| Waste Treatment | 90 | 210 |
| Total | 1470 | 1980 |
Environmental Impact
The solvent-free method reduces E-factor (kg waste/kg product) from 8.7 (DMF route) to 2.1, aligning with green chemistry principles. However, DMF-mediated synthesis allows better temperature control for GMP compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution of the fluoro group.
Major Products:
Reduction: The major product of the reduction reaction is 1-(2-Amino-6-nitrophenyl)-4-methylpiperazine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
Synthetic Chemistry Applications
1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine serves as a versatile intermediate in organic synthesis. Its reactivity is influenced by the presence of the nitro and fluoro groups, which can participate in various chemical reactions:
- Electrophilic Substitution Reactions : The nitro group can undergo reduction to form amines, while the fluoro group may facilitate nucleophilic substitutions under specific conditions.
- Piperazine Reactions : The piperazine moiety allows for typical secondary amine reactions, such as acylation or alkylation.
Medicinal Chemistry Applications
Research indicates that this compound may interact with various receptors and enzymes, particularly serotonin receptors, influencing neurotransmission pathways. This interaction suggests potential applications in:
- Antidepressant Development : Given its binding affinity to serotonin receptors, it may play a role in developing new antidepressants.
- Neurological Research : Understanding its effects on neurotransmission could provide insights into treating neurological disorders.
Pharmacological Research
Initial studies have focused on the pharmacokinetics and biological activity of 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine:
- Binding Affinity Studies : Investigations into its binding characteristics to various targets are ongoing, aimed at determining specificity and efficacy compared to other compounds.
- Potential Therapeutic Uses : The compound's unique properties suggest it may have applications in treating conditions related to serotonin dysregulation.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The piperazine ring can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine and related compounds:
Key Observations :
- Substituent Position : The ortho-fluoro and nitro groups in the target compound distinguish it from analogues like 1-Methyl-4-(4-nitrophenyl)piperazine (para-nitro) and 1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine (meta-substituted). Substituent positions significantly influence electronic properties and biological target interactions .
- Functional Groups : The nitro group enhances electrophilicity, facilitating interactions with biological targets (e.g., enzymes), while the fluorine atom improves metabolic stability and bioavailability .
- Biological Activity : Unlike BD1063 (sigma receptor antagonist) or the herbicide safener in , the target compound’s role as a building block suggests its utility in constructing more complex bioactive molecules rather than direct therapeutic use .
Biological Activity
1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine moiety with a fluorinated and nitro-substituted phenyl group, which contributes to its reactivity and biological interactions. The functional groups present allow for various chemical transformations, making it a versatile scaffold for drug development.
The biological activity of 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine is primarily attributed to its interaction with specific receptors and enzymes in the body:
- Receptor Binding : Preliminary studies suggest that the compound may interact with serotonin receptors, which are crucial in neurotransmission pathways. This interaction could influence mood regulation and other central nervous system functions .
- Antiviral Activity : The compound has shown potential as an antiviral agent, inhibiting the replication of viruses such as HIV-1 and human rhinovirus . This activity is likely mediated through interference with viral entry or replication processes.
- Anticancer Properties : Research indicates that it may exhibit anticancer effects by modulating pathways involved in cell proliferation and apoptosis . Further investigations are needed to elucidate the specific molecular targets involved.
Biological Activity Data
The following table summarizes key biological activities reported for 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine:
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of piperazine derivatives, 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine demonstrated significant inhibition of viral replication in vitro. The study utilized various concentrations to determine the IC50 values, suggesting a dose-dependent response .
Case Study 2: Cancer Cell Line Studies
Another research effort focused on the compound's effects on different cancer cell lines. It was found to induce apoptosis in MCF7 breast cancer cells at micromolar concentrations, highlighting its potential as a therapeutic agent in oncology .
Future Directions
Further research is necessary to fully understand the pharmacological profile of 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine. Key areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced biological activity while minimizing potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-fluoro-6-nitrophenyl)-4-methylpiperazine, and how can purity be optimized during synthesis?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive alkylation. Evidence from structurally similar piperazines (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) suggests using a MiniBlock® apparatus for parallel synthesis to improve yield and reproducibility . Purification typically involves column chromatography (silica gel, eluent: DCM/MeOH gradients) followed by recrystallization from ethanol. Purity ≥95% is achievable via HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer : Essential techniques include:
- 1H/13C NMR : Look for the fluoro-nitro aromatic proton (δ 7.8–8.5 ppm, doublet of doublets) and piperazine methyl group (δ 2.3–2.5 ppm, singlet) .
- IR : Confirm nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NO2 or F groups) .
Q. How can researchers design preliminary biological activity screens for this compound?
- Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP2A13) due to the fluoro-nitro motif’s electron-withdrawing effects, using fluorogenic substrates .
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with tetracycline as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized to enhance this compound’s inhibitory potency?
- Answer : Systematically modify:
- Aromatic ring : Replace fluorine with other halogens (Cl, Br) to assess electronic effects on enzyme binding .
- Piperazine substituents : Introduce bulkier groups (e.g., benzyl) to evaluate steric hindrance using molecular docking (AutoDock Vina) against target enzymes .
- Nitro group position : Synthesize 2-fluoro-4-nitro regioisomers to probe positional impacts on activity .
Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models?
- Answer : Address discrepancies via:
- Microsomal assays : Compare liver microsome stability (human vs. rodent) with NADPH cofactors to identify species-specific CYP metabolism .
- Plasma protein binding : Measure unbound fraction (equilibrium dialysis) to clarify bioavailability differences .
- Metabolite ID : Use LC-QTOF-MS to detect nitro-reduction or defluorination products, which may explain instability .
Q. How should researchers interpret conflicting NMR and X-ray crystallography data regarding the compound’s conformation?
- Answer :
- Dynamic NMR : Perform variable-temperature 1H NMR to assess piperazine ring flexibility (ΔG‡ for chair-flip transitions) .
- Crystallography : Grow single crystals via slow vapor diffusion (hexane/ethyl acetate) and compare torsional angles of the fluoro-nitro phenyl group with DFT-optimized structures (Gaussian 16) .
- COSY/HMBC : Confirm through-space couplings between aromatic protons and piperazine methyl groups to validate preferred conformers .
Methodological Notes
- Synthesis Optimization : For scale-up, replace MiniBlock® with flow chemistry to enhance heat management and reduce byproducts .
- Toxicity Screening : Use zebrafish embryos (FET assay) for rapid in vivo toxicity profiling, focusing on LC50 and teratogenicity .
- Data Reproducibility : Adopt FAIR data principles—archive raw spectra in repositories (e.g., Zenodo) with metadata on solvent, temperature, and instrument calibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
